molecular formula C16H18N2O2S B213889 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Numéro de catalogue B213889
Poids moléculaire: 302.4 g/mol
Clé InChI: BBOGMWOLSLPVQC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, also known as A-438079, is a small molecule antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family, which is involved in the regulation of various physiological processes, including pain, inflammation, and immune response. In recent years, A-438079 has gained significant attention as a potential therapeutic agent for various diseases.

Mécanisme D'action

The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, which contribute to pain and inflammation. 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide acts as a selective antagonist of the P2X7 receptor and blocks its activation, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to have various biochemical and physiological effects. In animal models, 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and inhibit the activation of microglia and astrocytes. Furthermore, 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to reduce the production of reactive oxygen species and improve mitochondrial function.

Avantages Et Limitations Des Expériences En Laboratoire

2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has several advantages for lab experiments. It is a small molecule antagonist that can be easily synthesized and has high selectivity for the P2X7 receptor. Furthermore, 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been extensively studied in animal models and has shown promising results in preclinical studies. However, there are some limitations to the use of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide in lab experiments. It has poor solubility in water, which can limit its use in in vivo studies. Furthermore, the pharmacokinetics of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide are not well understood, which can make it difficult to determine the optimal dosage and administration route.

Orientations Futures

There are several future directions for the research and development of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide. One area of interest is the potential use of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide in the treatment of chronic pain and inflammation in humans. Furthermore, there is growing interest in the use of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide in the treatment of neurodegenerative disorders, such as Alzheimer's disease. Another area of future research is the development of novel P2X7 receptor antagonists with improved pharmacokinetic properties and selectivity.
Conclusion:
In conclusion, 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is a small molecule antagonist of the P2X7 receptor that has shown promising results in preclinical studies for the treatment of various diseases, including chronic pain, inflammation, and neurodegenerative disorders. The synthesis method of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide is straightforward and efficient, and it has several advantages for lab experiments. However, there are some limitations to the use of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide, and further research is needed to fully understand its pharmacokinetics and potential therapeutic applications.

Méthodes De Synthèse

The synthesis of 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide involves the condensation of 2-aminothiophenol with 2-bromoethanol to form 2-(2-hydroxyethoxy)benzenethiol, which is then reacted with 4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine to form the final product. The synthesis method has been described in detail in various research articles and is considered to be a straightforward and efficient method.

Applications De Recherche Scientifique

2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, inflammation, and neurodegenerative disorders. In preclinical studies, 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to effectively block the P2X7 receptor and reduce pain and inflammation in animal models. Furthermore, 2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

Propriétés

Nom du produit

2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

Formule moléculaire

C16H18N2O2S

Poids moléculaire

302.4 g/mol

Nom IUPAC

2-ethoxy-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)benzamide

InChI

InChI=1S/C16H18N2O2S/c1-2-20-13-9-5-3-7-11(13)15(19)18-16-17-12-8-4-6-10-14(12)21-16/h3,5,7,9H,2,4,6,8,10H2,1H3,(H,17,18,19)

Clé InChI

BBOGMWOLSLPVQC-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3

SMILES canonique

CCOC1=CC=CC=C1C(=O)NC2=NC3=C(S2)CCCC3

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.